molecular formula C19H18N4O2S B11056890 2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile

2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile

Cat. No.: B11056890
M. Wt: 366.4 g/mol
InChI Key: VAOYHVAIWBEINR-UHFFFAOYSA-N
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Description

2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, butylsulfanyl, methoxybenzoyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as malononitrile and an aldehyde.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent.

    Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be added through an acylation reaction using 4-methoxybenzoyl chloride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia, amines, or other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile: Lacks the butylsulfanyl group.

    2-Amino-6-(butylsulfanyl)-3,5-pyridinedicarbonitrile: Lacks the methoxybenzoyl group.

    2-Amino-4-(4-methoxybenzoyl)-6-(methylsulfanyl)-3,5-pyridinedicarbonitrile: Contains a methylsulfanyl group instead of a butylsulfanyl group.

Uniqueness

The combination of the butylsulfanyl, methoxybenzoyl, and dicarbonitrile groups in 2-Amino-6-(butylsulfanyl)-4-(4-methoxybenzoyl)-3,5-pyridinedicarbonitrile provides a unique chemical structure that may offer distinct properties and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-amino-6-butylsulfanyl-4-(4-methoxybenzoyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C19H18N4O2S/c1-3-4-9-26-19-15(11-21)16(14(10-20)18(22)23-19)17(24)12-5-7-13(25-2)8-6-12/h5-8H,3-4,9H2,1-2H3,(H2,22,23)

InChI Key

VAOYHVAIWBEINR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=C(C(=N1)N)C#N)C(=O)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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